5-bromo-6-chloro-1H-indole-3-carbaldehyde
Overview
Description
5-bromo-6-chloro-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carboxaldehyde . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives because its carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of 5-bromo-6-chloro-1H-indole-3-carbaldehyde is represented by the linear formula C9H5BrClNO . The InChI code is 1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives, including 5-bromo-6-chloro-1H-indole-3-carbaldehyde, are known to undergo C–C and C–N coupling reactions and reductions . They are key intermediates for the preparation of biologically active compounds and indole alkaloids .Physical And Chemical Properties Analysis
5-bromo-6-chloro-1H-indole-3-carbaldehyde has a molecular weight of 258.5 . It is a yellow solid and should be stored at 0-8°C .Scientific Research Applications
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Chemical Synthesis
- 5-Bromo-6-chloro-1H-indole-3-carbaldehyde is used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .
- It’s a derivative of 1H-Indole-3-carbaldehyde, which is an essential and efficient chemical precursor for generating biologically active structures .
- Multicomponent reactions (MCRs) offer access to complex molecules. This compound plays a significant role in such inherently sustainable multicomponent reactions .
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Pharmaceutical Chemistry
- Indole derivatives, including 5-Bromo-6-chloro-1H-indole-3-carbaldehyde, are found in many natural products like indole alkaloids, fungal, and marine organisms .
- The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
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Antifungal Properties
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Medicinal Chemistry
- Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
- The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
- 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures comprising carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
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Antiviral Properties
- Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
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Anticancer Properties
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Multicomponent Reactions
- 1H-Indole-3-carbaldehyde and its derivatives, including 5-bromo-6-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .
- These compounds play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
- This method decreases the deployment of solvents and energy essential for the purification of intermediates .
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Antibiotic Properties
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Anti-Inflammatory Properties
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Antimicrobial Properties
- Indole derivatives have shown antimicrobial properties .
- These compounds are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
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Antihyperglycemic Properties
- Indole derivatives have shown antihyperglycemic properties .
- These compounds are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
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Protein Kinase Inhibitors
- Indole derivatives have shown properties of protein kinase inhibitors .
- These compounds are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Safety And Hazards
Future Directions
1H-Indole-3-carboxaldehyde and its derivatives, including 5-bromo-6-chloro-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . This highlights the potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
5-bromo-6-chloro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNMSGBNFQGRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-chloro-1H-indole-3-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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